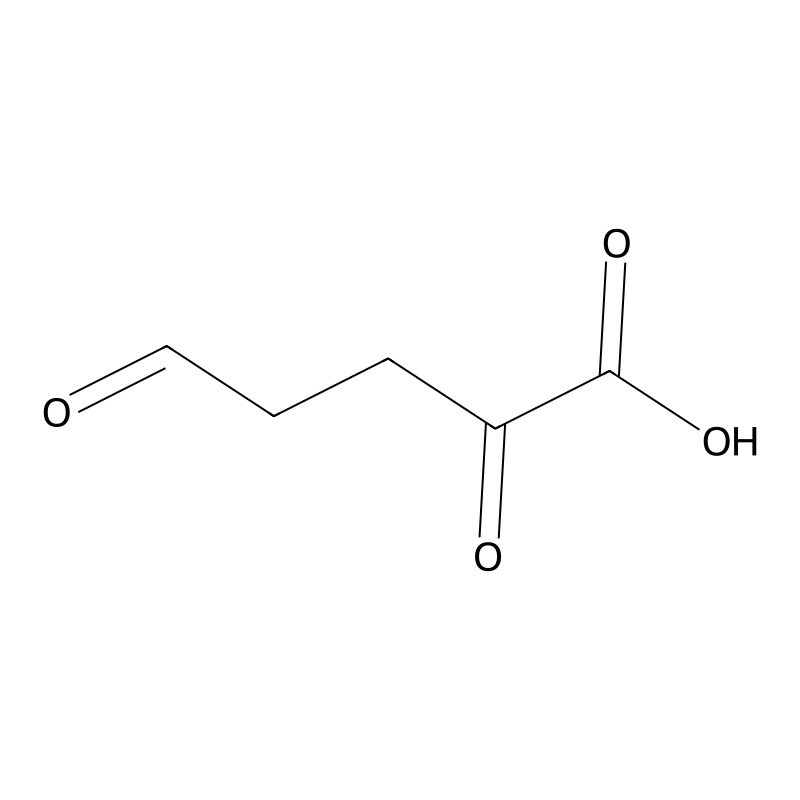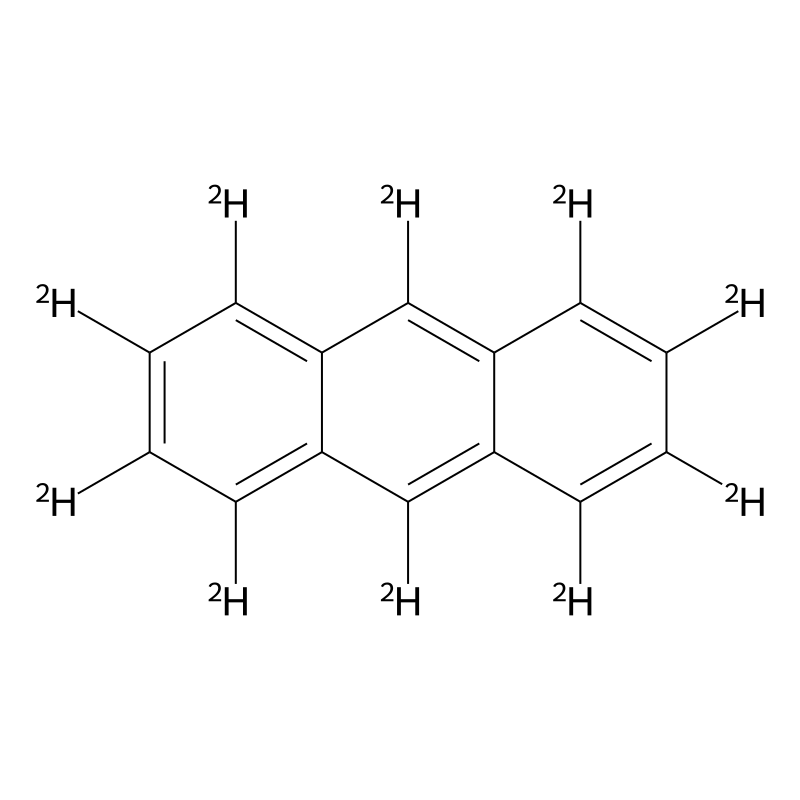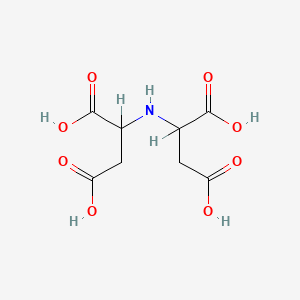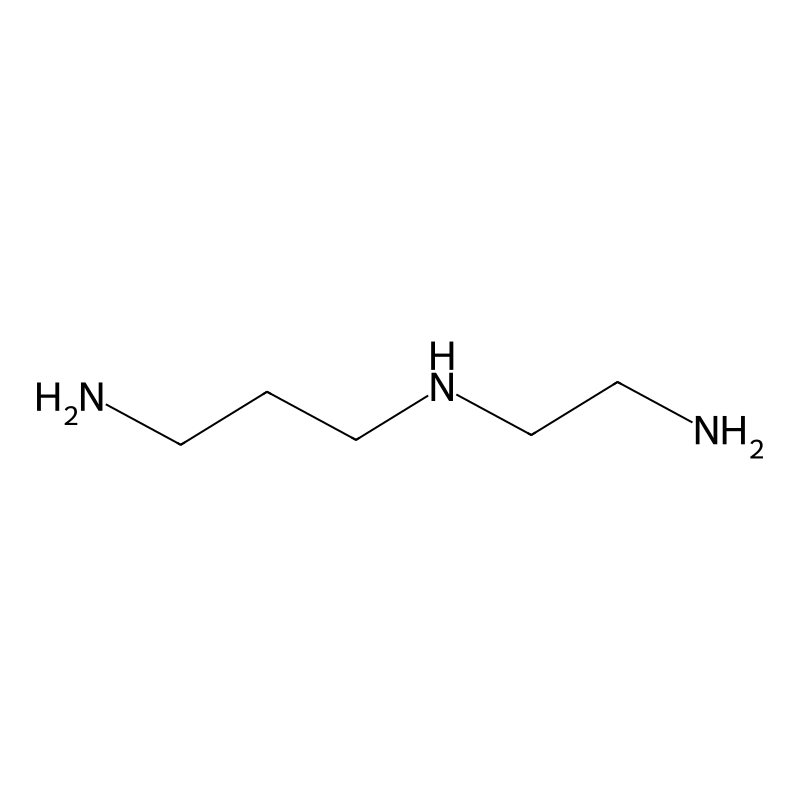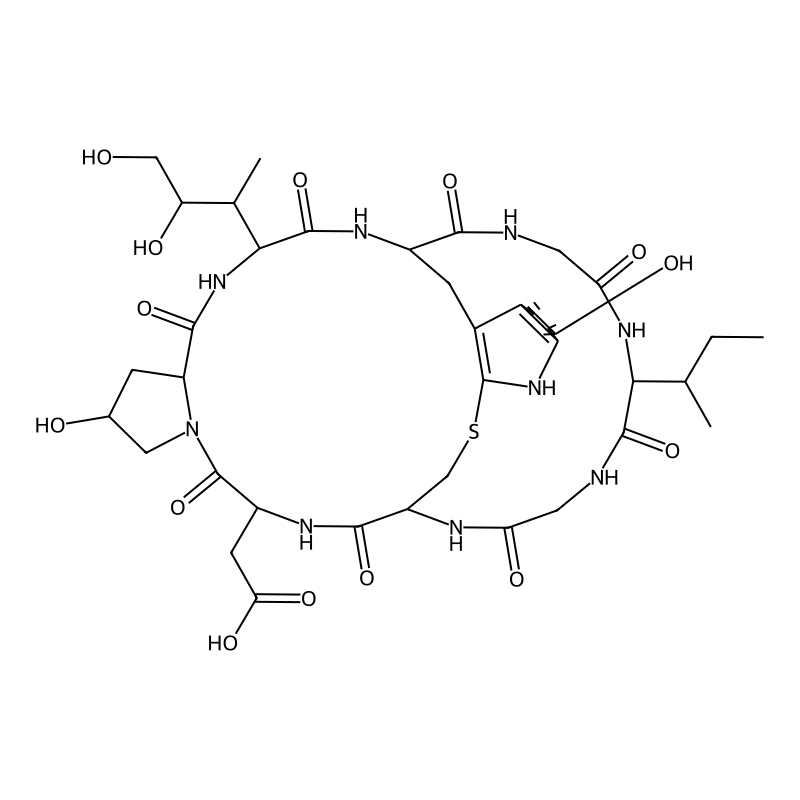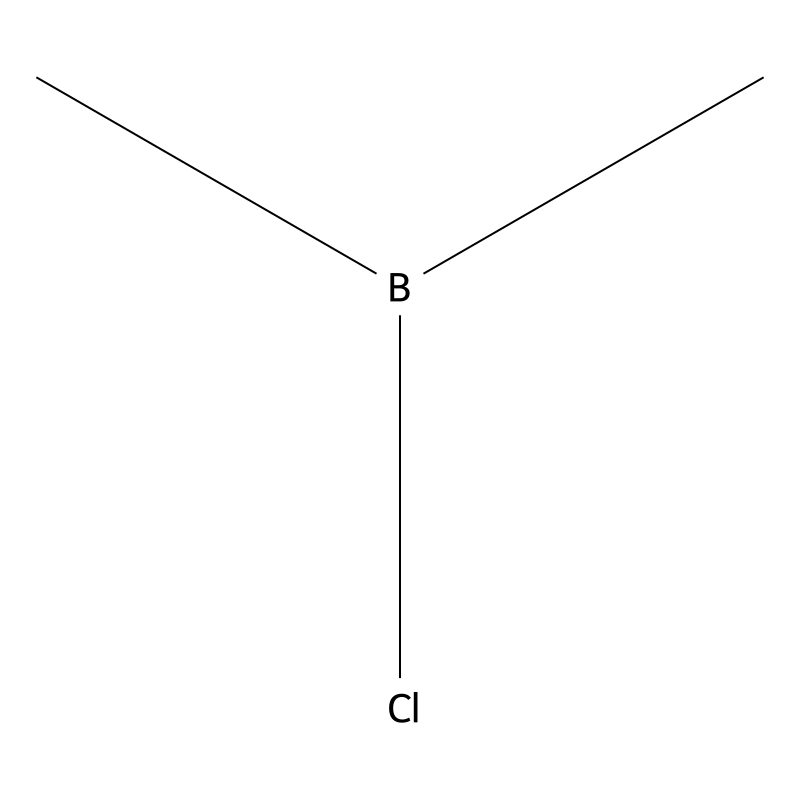8-Azabicyclo[3.2.1]octan-1-ylmethanol
![8-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/no-structure.svg)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
8-Azabicyclo[3.2.1]octan-1-ylmethanol, also known as 8-azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride, is a bicyclic compound characterized by its unique nitrogen-containing bicyclic structure. Its molecular formula is with a molecular weight of approximately 155.21 g/mol. The compound features a hydroxymethyl group, which enhances its solubility and biological activity, making it a subject of interest in pharmaceutical research .
The chemical reactivity of 8-azabicyclo[3.2.1]octan-1-ylmethanol primarily involves nucleophilic substitutions and hydrolysis reactions due to the presence of the hydroxymethyl group and nitrogen atom in the bicyclic structure. The compound can undergo protonation or deprotonation depending on environmental pH, influencing its solubility and biological activity. Additionally, it can participate in asymmetric cycloadditions, which are significant for synthesizing optically active derivatives with high diastereo- and enantioselectivities .
8-Azabicyclo[3.2.1]octan-1-ylmethanol exhibits notable biological activity, particularly as a potential pharmacological agent targeting muscarinic acetylcholine receptors, which are crucial for neurotransmission and cognitive functions. Its structural similarity to other known alkaloids suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia . Interaction studies indicate that it can modulate receptor activity, making it a candidate for further research into therapeutic applications against various central nervous system disorders.
The synthesis of 8-azabicyclo[3.2.1]octan-1-ylmethanol typically involves multi-step organic reactions starting from readily available precursors such as amino acids or cyclic amines. Common synthetic methods include:
- Asymmetric 1,3-Dipolar Cycloadditions: Utilizing diazo imine-derived cyclic azomethine ylides with chiral catalytic systems to achieve high enantioselectivity .
- Reduction Reactions: Converting suitable precursors through reduction techniques to introduce the hydroxymethyl group effectively.
- Hydrochloride Formation: Treatment with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility for biological studies .
The applications of 8-azabicyclo[3.2.1]octan-1-ylmethanol are diverse and include:
- Pharmaceutical Development: As a candidate for drugs targeting cognitive enhancement and treatment of neurological disorders.
- Research Tool: In studies exploring neurotransmitter systems and receptor interactions.
- Synthetic Intermediate: In the synthesis of other bioactive compounds due to its unique bicyclic structure.
Interaction studies have shown that 8-azabicyclo[3.2.1]octan-1-ylmethanol can interact with various biological targets, particularly receptors involved in neurotransmission pathways. Its ability to modulate receptor activity suggests therapeutic potential against disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) due to its monoamine reuptake inhibition properties .
Several compounds share structural similarities with 8-azabicyclo[3.2.1]octan-1-ylmethanol, highlighting its unique characteristics:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (3-endo)-8-Azabicyclo[3.2.1]octan-3-ol | 538-09-0 | 0.96 |
| (R)-2-(Piperidin-2-yl)ethanol hydrochloride | 787622-24-6 | 0.89 |
| (S)-2-(2-Hydroxyethyl)piperidine hydrochloride | 786684-21-7 | 0.89 |
| 7-Azabicyclo[2.2.1]heptane hydrochloride | 27514-07-4 | 0.68 |
| 8-Azabicyclo[3.2.1]octane hydrochloride | 6760-99-2 | 0.74 |
The uniqueness of 8-Azabicyclo[3.2.1]octan-1-ylmethanol lies in its specific bicyclic structure combined with a hydroxymethyl group, which may confer distinct pharmacological properties compared to these similar compounds .


